molecular formula C23H18N2O7 B5342423 1-(Furan-2-ylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

1-(Furan-2-ylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B5342423
M. Wt: 434.4 g/mol
InChI Key: ZMTGUQQHDSLYMQ-XUTLUUPISA-N
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Description

1-(Furan-2-ylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a diverse array of functional groups, including a furan ring, a hydroxyl group, a methoxybenzoyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the other functional groups through a series of reactions such as Friedel-Crafts acylation, nitration, and hydroxylation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperature, and monitoring reaction progress would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other

Properties

IUPAC Name

(4E)-1-(furan-2-ylmethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O7/c1-31-17-9-7-14(8-10-17)21(26)19-20(15-4-2-5-16(12-15)25(29)30)24(23(28)22(19)27)13-18-6-3-11-32-18/h2-12,20,26H,13H2,1H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTGUQQHDSLYMQ-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=CC=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC(=CC=C4)[N+](=O)[O-])/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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